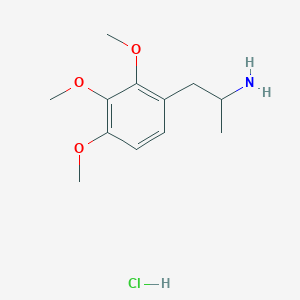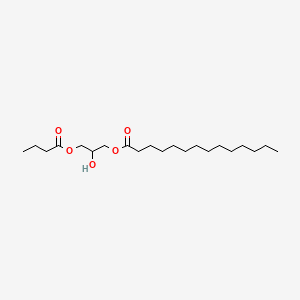
NG-Hydroxy-L-arginine, Monoacetate Salt
Übersicht
Beschreibung
NG-Hydroxy-L-arginine, Monoacetate Salt is a cell-permeable compound . It is a key intermediate in the biosynthesis of nitric oxide by constitutive nitric oxide synthase (cNOS). This compound can be efficiently oxidized to nitric oxide and citrulline by the cytochrome P450 system .
Synthesis Analysis
This compound is a key intermediate in the biosynthesis of nitric oxide by constitutive nitric oxide synthase (cNOS). It can be efficiently oxidized to nitric oxide and citrulline by the cytochrome P450 system .Molecular Structure Analysis
The molecular formula of this compound is C6H14N4O3 •C2H4O2 . The molecular weight is 250.25 g/mol .Chemical Reactions Analysis
This compound is a key intermediate in the biosynthesis of nitric oxide by cNOS. It can be efficiently oxidized to nitric oxide and citrulline by the cytochrome P450 system .Physical And Chemical Properties Analysis
The molecular weight of this compound is 250.25 g/mol . It has a hydrogen bond donor count of 6 and a hydrogen bond acceptor count of 7 .Wissenschaftliche Forschungsanwendungen
Role as a Nitric Oxide Synthase Inhibitor
NG-Hydroxy-L-arginine, an intermediate in the biosynthesis of nitric oxide (NO), has been found to be a potent competitive inhibitor of rat liver arginase. This finding is significant because it implies a potential regulatory role for NG-hydroxy-L-arginine in controlling NO levels in tissues, especially in organs like the liver or in cells such as macrophages that synthesize both NO and contain arginase (Daghigh, Fukuto, & Ash, 1994).
Implications in Metabolic Pathways
Research indicates that NG-Hydroxy-L-arginine is involved in various metabolic pathways. For instance, it serves as an intermediate in NO biosynthesis, and its interaction with iron-containing systems suggests broader implications in intracellular processes (Peterson, Peterson, Archer, & Weir, 1992).
Interaction with Enzymes and Proteins
NG-Hydroxy-L-arginine has been used as a mechanistic probe in the study of nitric oxide synthase isolated from murine macrophages. It's shown to be a substrate for nitric oxide synthase, producing nitric oxide and L-citrulline. This highlights its role in enzymatic reactions and its potential as a tool for studying enzyme mechanisms (Pufahl, Nanjappan, Woodard, & Marletta, 1992).
Biomedical Research Applications
NG-Hydroxy-L-arginine has been utilized in biomedical research, particularly in studying the electrochemical oxidation products of the compound at physiological pH. Such studies are crucial in understanding the role of NG-hydroxy-L-arginine in the nitric oxide pathway, which has implications in various physiological and pathological processes (Meulemans, 2005).
Wirkmechanismus
Target of Action
NG-Hydroxy-L-arginine, Monoacetate Salt (NOHA) primarily targets constitutive nitric oxide synthase (cNOS) . cNOS is an enzyme that plays a crucial role in the biosynthesis of nitric oxide, a key signaling molecule involved in various physiological processes.
Mode of Action
NOHA interacts with its target, cNOS, by serving as a key intermediate in the biosynthesis of nitric oxide . It is formed by the NADPH-dependent hydroxylation of L-arginine . Furthermore, NOHA can be efficiently oxidized to nitric oxide and citrulline by the cytochrome P450 system .
Biochemical Pathways
The primary biochemical pathway affected by NOHA is the nitric oxide biosynthesis pathway . In this pathway, NOHA serves as an intermediate product in the conversion of arginine to nitric oxide by cNOS . The efficient oxidation of NOHA to nitric oxide and citrulline by the cytochrome P450 system provides an alternative biosynthetic route for the production of nitric oxide .
Result of Action
The action of NOHA results in the production of nitric oxide, a critical signaling molecule involved in various physiological processes, including vasodilation, immune response, and neurotransmission . Additionally, NOHA acts as a potent inhibitor of liver and macrophage arginase , an enzyme that catalyzes the hydrolysis of arginine to ornithine and urea.
Action Environment
The action, efficacy, and stability of NOHA can be influenced by various environmental factors. For instance, the pH and temperature of the cellular environment can impact enzyme activity and thus the efficiency of NOHA’s conversion to nitric oxide. Additionally, the presence of other molecules, such as NADPH and cytochrome P450, is necessary for NOHA’s role in nitric oxide biosynthesis . .
Safety and Hazards
Eigenschaften
IUPAC Name |
acetic acid;(2S)-2-amino-5-[[amino-(hydroxyamino)methylidene]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O3.C2H4O2/c7-4(5(11)12)2-1-3-9-6(8)10-13;1-2(3)4/h4,13H,1-3,7H2,(H,11,12)(H3,8,9,10);1H3,(H,3,4)/t4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMCYRPQICLHKC-WCCKRBBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C(CC(C(=O)O)N)CN=C(N)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid, 2,3-bis[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester](/img/structure/B3026207.png)
![5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 2-[(1-oxotetradecyl)oxy]-1-[[(1-oxotetradecyl)oxy]methyl]ethyl ester](/img/structure/B3026209.png)
![[2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-octadecanoyloxypropyl] octadecanoate](/img/structure/B3026210.png)
![4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester](/img/structure/B3026211.png)
![Octadecanoic acid, 2,3-bis[(1-oxohexadecyl)oxy]propyl ester](/img/structure/B3026212.png)
![(all-Z)-5,8,11,14,17-eicosapentaenoic acid, 2,3-bis[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026213.png)

![trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-benzamide](/img/structure/B3026220.png)
![(5'Z,8'Z,11'Z,14'Z,17'Z)-5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 1,1'-[1-[[(1-oxohexadecyl)oxy]methyl]-1,2-ethanediyl] ester](/img/structure/B3026221.png)
![Octadecanoic acid, 1-[[(1-oxodecyl)oxy]methyl]-1,2-ethanediyl ester](/img/structure/B3026224.png)
![9Z-octa</wbr>decenoic acid, 2-[(1-oxooctyl)</wbr>oxy]-1,3-</wbr>propanediyl ester](/img/structure/B3026227.png)
![9Z,12Z-octadecadienoic acid, 2-[(1-oxohexadecyl)oxy]-3-[[1-oxo-9Z-octadecen-1-yl]oxy]propyl ester](/img/structure/B3026228.png)
![[2-[(Z)-Docos-13-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-docos-13-enoate](/img/structure/B3026229.png)
